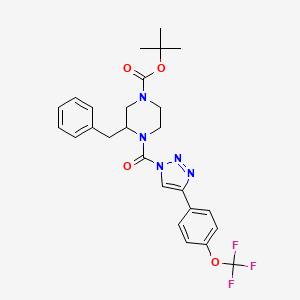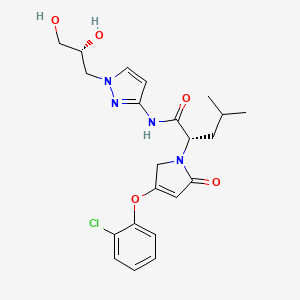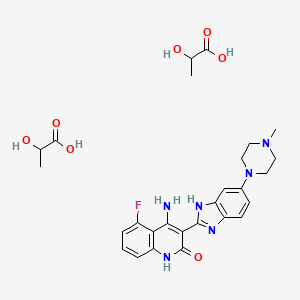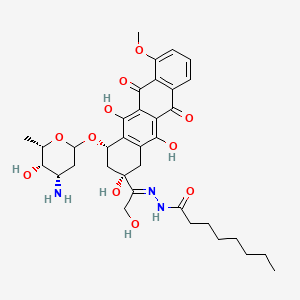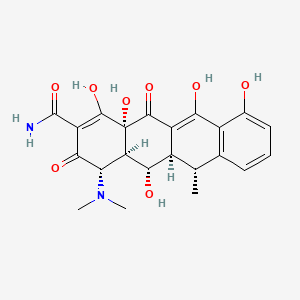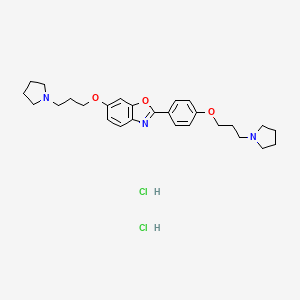
E6446 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E6446 dihydrochloride is a novel synthetic antagonist for nucleic acid-sensing TLRs . It potently suppresses DNA stimulation of HEK:TLR9 cells with an IC50 of 10 nM .
Synthesis Analysis
E6446 was identified as a novel SCD1 inhibitor through a high-throughput virtual screen . It significantly inhibited adipogenic differentiation and hepatic lipogenesis via SCD1-ATF3 signaling .Molecular Structure Analysis
E6446 dihydrochloride is an orally active TLR7/9 inhibitor with anti-inflammatory activity . It is also known as a potent SCD1 inhibitor .Chemical Reactions Analysis
E6446 dihydrochloride is a specific Toll-like receptor 9 inhibitor . It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .Physical And Chemical Properties Analysis
E6446 dihydrochloride is a potent and orally active TLR7 and TLR9 antagonist . It is also a potent SCD1 inhibitor (KD: 4.61 μM), significantly inhibiting adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .Wissenschaftliche Forschungsanwendungen
mRNA Transfection Enhancement : E6446 enhances mRNA transfection when combined with certain cell-penetrating peptides. This could be significant for gene therapy and research applications, especially for diseases like cystic fibrosis (Bell et al., 2018).
Experimental Cerebral Malaria Treatment : E6446 has shown effectiveness in treating experimental cerebral malaria induced by Plasmodium berghei ANKA. It works by inhibiting the activation of Toll-like receptors, which are involved in the disease's pathogenesis (Franklin et al., 2011).
Heart Failure Treatment : E6446 may be a potential treatment for heart failure. It has demonstrated efficacy in preventing development and progression of heart failure in animal models by inhibiting Toll-like receptor 9, which is implicated in myocardial inflammation (Ueda et al., 2019).
Mechanism of Action in TLR Inhibition : E6446 acts as a synthetic antagonist of nucleic acid-sensing Toll-like receptors. This study sheds light on the mechanism by which E6446 modulates signaling pathways and has potential implications in treating diseases like lupus (Lamphier et al., 2014).
Safety And Hazards
Zukünftige Richtungen
E6446 dihydrochloride improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . It can serve as a new, safe, and highly effective anti-NAFLD agent for future clinical use . It also provides a molecular basis for the future development of SCD1 inhibitors that inhibit both adipogenic differentiation and hepatic lipogenesis .
Eigenschaften
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOUZINBHKWGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E6446 (dihydrochloride) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

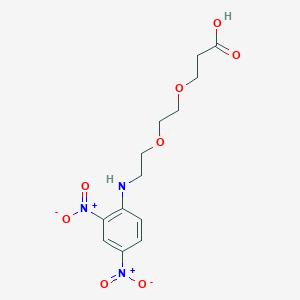
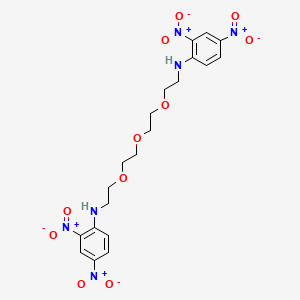

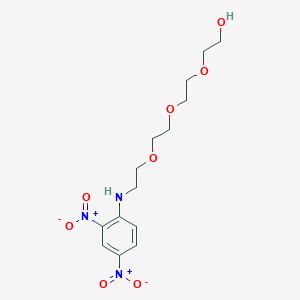
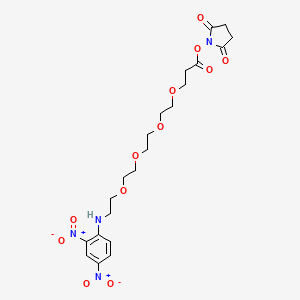

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)
